3-Indolizinecarboxylic acid, 6-aminooctahydro-5-oxo-, methyl ester, [3S-(3alpha,6alpha,8abeta)]-(9CI)
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Overview
Description
3-Indolizinecarboxylic acid, 6-aminooctahydro-5-oxo-, methyl ester, [3S-(3alpha,6alpha,8abeta)]- (9CI) is a complex organic compound with the molecular formula C10H16N2O3. This compound belongs to the class of indolizines, which are nitrogen-containing heterocyclic compounds known for their significant biological and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Indolizinecarboxylic acid, 6-aminooctahydro-5-oxo-, methyl ester, [3S-(3alpha,6alpha,8abeta)]- (9CI) can be achieved through various synthetic routes. One common method involves the cyclization of 2-pyridylacetate with benzophenones, followed by aldol condensation of the pyridinium intermediate . Another approach includes the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, leading to the formation of dihydropyridin-1(2H)-yl anion, which undergoes Thorpe-Ziegler-type cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing scalable purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Indolizinecarboxylic acid, 6-aminooctahydro-5-oxo-, methyl ester, [3S-(3alpha,6alpha,8abeta)]- (9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the indolizine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse indolizine derivatives.
Scientific Research Applications
3-Indolizinecarboxylic acid, 6-aminooctahydro-5-oxo-, methyl ester, [3S-(3alpha,6alpha,8abeta)]- (9CI) has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Indolizinecarboxylic acid, 6-aminooctahydro-5-oxo-, methyl ester, [3S-(3alpha,6alpha,8abeta)]- (9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid esters: These compounds share a similar indole core structure and exhibit comparable biological activities.
2-Aminoindolizines: These derivatives have similar synthetic routes and chemical properties.
Indole derivatives: A broad class of compounds with diverse biological and pharmacological properties.
Uniqueness
3-Indolizinecarboxylic acid, 6-aminooctahydro-5-oxo-, methyl ester, [3S-(3alpha,6alpha,8abeta)]- (9CI) is unique due to its specific structural features, such as the presence of an amino group and an oxo group in the indolizine ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C10H16N2O3 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
methyl 6-amino-5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-3-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-15-10(14)8-5-3-6-2-4-7(11)9(13)12(6)8/h6-8H,2-5,11H2,1H3 |
InChI Key |
LQPVJGKIEKYNEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2N1C(=O)C(CC2)N |
Origin of Product |
United States |
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